
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. HM-3 is a selective and potent inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and maintenance.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide binds to the catalytic domain of PARP and inhibits its activity, thereby preventing the repair of damaged DNA. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to be selective for PARP and does not inhibit other proteins involved in DNA repair, making it a valuable tool for studying the role of PARP in various biological processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of inflammatory responses. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide is its specificity for PARP, which allows for the selective inhibition of PARP activity without affecting other proteins involved in DNA repair. This makes N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide a valuable tool for studying the role of PARP in various biological processes. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide in scientific research. One potential application is in the development of novel cancer therapies. PARP inhibitors, including N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide, have shown promise in the treatment of several types of cancer, including breast, ovarian, and prostate cancer. Another potential application is in the study of neurodegenerative disorders, as PARP has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide could be used to study the role of PARP in the immune system and in the modulation of inflammatory responses. Overall, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has the potential to be a valuable tool for studying the role of PARP in various biological processes and for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide involves several steps, including the reaction of 3,4-dimethoxy-N-methylbenzamide with 2-chloro-7-methylquinoline, followed by the addition of sodium hydroxide and the subsequent isolation and purification of the product. The final compound is a white crystalline powder with a molecular weight of 365.4 g/mol.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been used extensively in scientific research to investigate the role of PARP in various biological processes. PARP is involved in DNA repair, cell death, and inflammation, and its dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide has been shown to be a potent inhibitor of PARP and has been used to study the effects of PARP inhibition on various cellular processes.
properties
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-5-6-14-10-16(20(24)22-17(14)9-13)12-23(2)21(25)15-7-8-18(26-3)19(11-15)27-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUIOVKRRMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

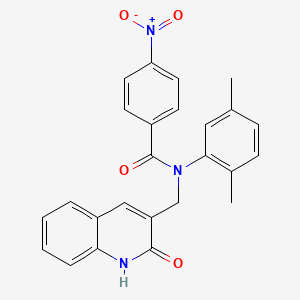

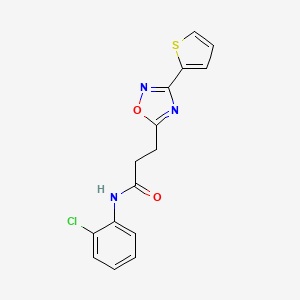
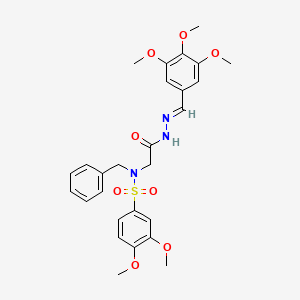

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
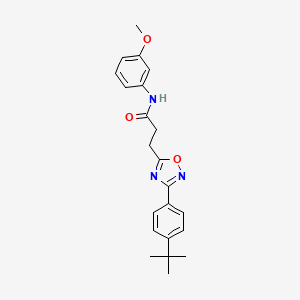
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
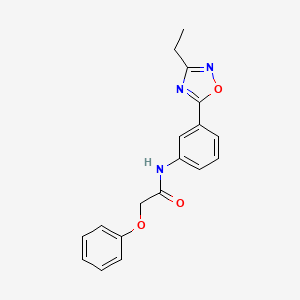
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
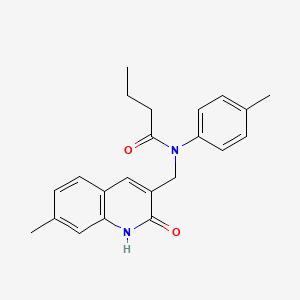
![3,4-dimethoxy-N'-[(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7685632.png)

